molecular formula C21H25N5O B2894607 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-75-2

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2894607
CAS No.: 611197-75-2
M. Wt: 363.465
InChI Key: IYLBVVFAHQUHRL-UHFFFAOYSA-N
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Description

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A series of new compounds, including 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, were synthesized to investigate their pharmacological properties. These compounds have demonstrated antiglycation activities comparable to that of aminoguanidine. Additionally, some showed moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibitory effects, highlighting their potential in treating various conditions related to these activities (Zhukovskaya et al., 2019).

Heterocyclic Chemistry and Synthesis Methods

Innovative synthetic methods have been developed for the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives, including compounds similar in structure to this compound. These methods utilize novel one-pot, multi-component reactions, significantly contributing to the field of heterocyclic chemistry by offering new pathways for creating complex molecules with potential biological activities (Yan et al., 2009).

Antimicrobial Potential

Research into polyfunctionally heterocyclic compounds bearing quinoline moiety, including those related to the synthesis of this compound, has indicated potential antimicrobial properties. These compounds, through their synthesis and subsequent screening, have shown promise in developing new antimicrobial agents, showcasing the importance of such chemical structures in the search for novel therapeutic options (El-Gamal, 2016).

Novel Synthetic Pathways and Derivatives

The exploration of new synthetic pathways for the creation of pyrido[1,2-a]benzimidazole derivatives and related compounds has led to the discovery of novel molecules with significant chemical interest. These studies not only expand the chemical space of benzimidazole derivatives but also open up possibilities for their application in various scientific research fields, indicating the versatility and potential of these compounds in advancing heterocyclic chemistry (Salem et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound is not available, related compounds with a morpholin-4-yl group have been studied. For instance, 4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .

Properties

IUPAC Name

1-(2-morpholin-4-ylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15(2)16-13-20(23-7-8-25-9-11-27-12-10-25)26-19-6-4-3-5-18(19)24-21(26)17(16)14-22/h3-6,13,15,23H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBVVFAHQUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.